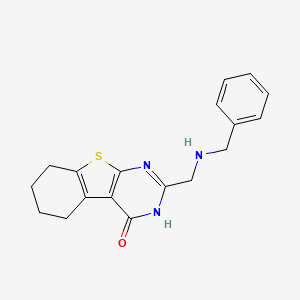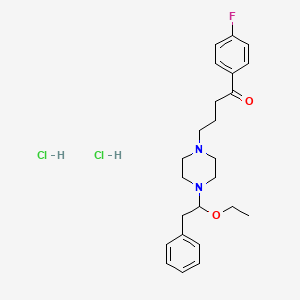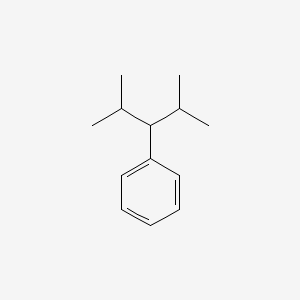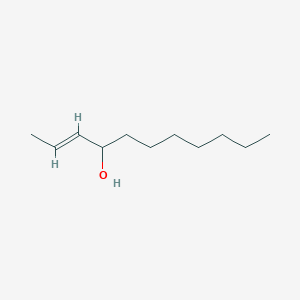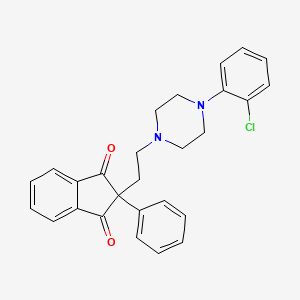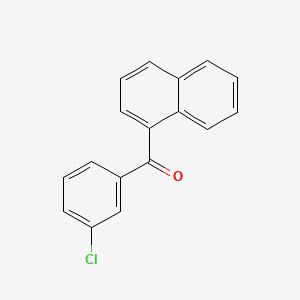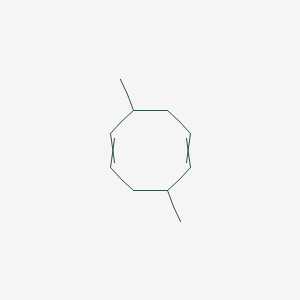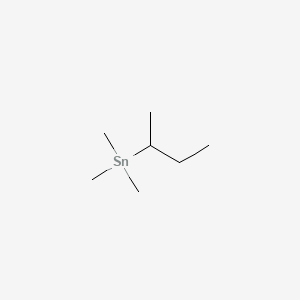
Tin, sec-butyl-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, sec-butyl-trimethyl- is an organotin compound with the chemical formula C7H18Sn. It is a derivative of tin, where the tin atom is bonded to a sec-butyl group and three methyl groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tin, sec-butyl-trimethyl- typically involves the reaction of tin tetrachloride with sec-butyl magnesium bromide and methyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
SnCl4+sec-C4H9MgBr+3CH3Li→sec-C4H9Sn(CH3)3+LiCl+MgBrCl
Industrial Production Methods
In industrial settings, the production of tin, sec-butyl-trimethyl- is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to avoid side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Tin, sec-butyl-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sec-butyl and methyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Tin, sec-butyl-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism by which tin, sec-butyl-trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The pathways involved include:
Coordination with proteins and enzymes: Altering their activity and stability.
Interaction with nucleic acids: Potentially affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tin, butyl-trimethyl-
- Tin, ethyl-trimethyl-
- Tin, methyl-trimethyl-
Uniqueness
Tin, sec-butyl-trimethyl- is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other organotin compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
15095-79-1 |
|---|---|
Formule moléculaire |
C7H18Sn |
Poids moléculaire |
220.93 g/mol |
Nom IUPAC |
butan-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h3H,4H2,1-2H3;3*1H3; |
Clé InChI |
SHZDNLWYJHWWKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


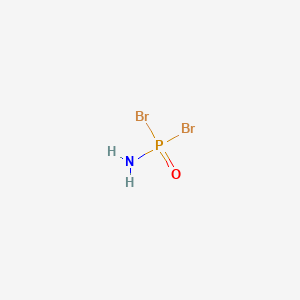

![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
